molecular formula C19H20ClNO2 B3756605 (2E)-N-(3-chloro-4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide

(2E)-N-(3-chloro-4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide

Cat. No.: B3756605
M. Wt: 329.8 g/mol
InChI Key: UOMQECRHRUFGIA-YRNVUSSQSA-N
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Description

The compound (2E)-N-(3-chloro-4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide is an organic molecule that belongs to the class of amides This compound features a conjugated system with a double bond (2E) configuration, a chloro-substituted methylphenyl group, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-chloro-4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methylaniline and 4-propoxybenzaldehyde.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3-chloro-4-methylaniline with 4-propoxybenzaldehyde under acidic or basic conditions.

    Amide Formation: The Schiff base is then subjected to an amide formation reaction, typically using reagents like acetic anhydride or carbodiimides, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of suitable solvents to dissolve reactants and facilitate the reaction.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the double bond or the amide group, resulting in the formation of saturated or reduced amide derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Quinones, hydroxylated derivatives.

    Reduction Products: Saturated amides, reduced phenyl derivatives.

    Substitution Products: Amino, thiol, or alkoxy-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating various organic transformations.

    Materials Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a candidate for drug development.

    Biological Probes: Used as a probe to study biological pathways and interactions.

Medicine

    Drug Development: Potential use as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Pharmacology: Study of its pharmacokinetics and pharmacodynamics to understand its effects on biological systems.

Industry

    Polymer Additives: Used as an additive in polymer formulations to enhance properties such as stability and durability.

    Coatings: Application in coatings to provide specific protective or functional properties.

Mechanism of Action

The mechanism of action of (2E)-N-(3-chloro-4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(3-chloro-4-methylphenyl)-3-phenylprop-2-enamide: Lacks the propoxy group, which may affect its reactivity and applications.

    (2E)-N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of a propoxy group, leading to differences in solubility and biological activity.

    (2E)-N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide: Features an ethoxy group, which may influence its chemical and physical properties.

Uniqueness

The presence of the propoxy group in (2E)-N-(3-chloro-4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-N-(3-chloro-4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-3-12-23-17-9-5-15(6-10-17)7-11-19(22)21-16-8-4-14(2)18(20)13-16/h4-11,13H,3,12H2,1-2H3,(H,21,22)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMQECRHRUFGIA-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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